ketoconazole
Description
Historical Perspectives in Chemical Antifungal Development
The development of effective and safe antifungal agents has historically lagged behind that of antibacterial drugs. ic.ac.uk This is primarily due to the eukaryotic nature of fungal cells, which share biochemical similarities with human cells, making selective toxicity a significant challenge. ic.ac.uk Before the 1940s, treatment options for systemic fungal infections were scarce. nih.gov The discovery of polyene antifungals like amphotericin B in the mid-20th century was a major step forward, but their use was hampered by significant side effects. nih.govjournal-jchor.com
The search for less toxic and orally bioavailable antifungals led to the development of the azole class of drugs in the 1960s. studysmarter.co.ukic.ac.uk The discovery of imidazole (B134444) agents in 1969, including clotrimazole (B1669251) and miconazole (B906), marked a turning point. ic.ac.uk These compounds acted by inhibiting ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. ic.ac.uk Ketoconazole (B1673606), discovered in 1976 and introduced for medical use in 1981, was a first-generation imidazole that offered a broad spectrum of activity and oral administration. wikipedia.orgstudysmarter.co.ukgaffi.org It quickly became a cornerstone of antifungal therapy. nih.gov However, concerns over its toxicity profile eventually led to the development of second-generation triazoles like fluconazole (B54011) and itraconazole (B105839) in the 1990s, which offered improved safety and a broader spectrum of activity. nih.govwikipedia.org
Azole Antifungal Class: Core Principles and Chemical Diversity
The azole antifungals are a major class of drugs used to treat fungal infections. pharmascholars.com They are characterized by a five-membered heterocyclic ring containing at least one nitrogen atom. studysmarter.co.uk This class is broadly divided into two main groups based on the number of nitrogen atoms in the azole ring: imidazoles (containing two nitrogen atoms) and triazoles (containing three nitrogen atoms). ebsco.comresearchgate.net this compound is a prominent member of the imidazole subgroup. pharmascholars.comresearchgate.net
The primary mechanism of action for all azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51A1). wikipedia.orgnih.gov This enzyme is critical for the biosynthesis of ergosterol, the main sterol component of the fungal cell membrane. studysmarter.co.uknih.gov By inhibiting CYP51A1, azoles disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect). studysmarter.co.ukebsco.comnih.gov
The chemical diversity within the azole class is significant and has led to the development of drugs with varying properties. The imidazoles, such as this compound, clotrimazole, and miconazole, were among the first to be developed. ic.ac.uknih.gov The subsequent development of the triazoles, including fluconazole, itraconazole, voriconazole (B182144), and posaconazole, aimed to create more potent and less toxic agents with a broader spectrum of activity. nih.govwikipedia.orgnih.gov This chemical evolution has provided a range of options for treating various fungal infections.
Detailed Research Findings
This compound's utility in chemical biology research stems from its well-characterized inhibitory effects on a range of enzymes, particularly those within the cytochrome P450 superfamily. This has allowed its use as a chemical probe to investigate various biological pathways.
Inhibition of Cytochrome P450 Enzymes
| Enzyme | Organism/System | Observed Effect of this compound | Reference |
| Cytochrome P450 14α-demethylase (CYP51A1) | Fungi | Principal target for antifungal activity, leading to ergosterol depletion. | wikipedia.org |
| Cytochrome P450c17 (17α-hydroxylase/17,20-lyase) | Human | Inhibition leads to decreased synthesis of androgens and cortisol. | wikipedia.orgrndsystems.comnih.gov |
| CYP3A4 | Human Liver Microsomes | Potent, selective inhibition. Used as a probe for CYP3A4 activity. | nih.gov |
| CYP2C19 | Human Liver Microsomes | Inhibition observed. | researchgate.net |
| CYP2D6 | Human Liver Microsomes | Moderate inhibition. | researchgate.net |
| Adrenal 11β-hydroxylase | Human Adrenal Cells | Inhibition contributes to the suppression of cortisol production. | bioscientifica.comjci.org |
| Cholesterol side-chain cleavage enzyme | Adrenal Mitochondria | Inhibition observed, blocking the conversion of cholesterol to pregnenolone (B344588). | jci.org |
Effects on Steroidogenesis
One of the most significant off-target effects of this compound, and a major area of its application in research, is its ability to inhibit steroid biosynthesis (steroidogenesis). nih.govoup.com It achieves this by blocking several key cytochrome P450 enzymes involved in the steroidogenic pathway in the adrenal glands and gonads. nih.govjci.org
Specifically, this compound is a potent inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), an enzyme crucial for the production of cortisol and androgens. wikipedia.orgnih.gov It also inhibits other enzymes in this pathway, such as 11β-hydroxylase and the cholesterol side-chain cleavage enzyme. bioscientifica.comjci.org This inhibitory action has been exploited in studies investigating the role of steroids in various physiological and pathological processes. For instance, it has been used to study conditions of hormone excess, such as Cushing's syndrome and prostate cancer. nih.goveuropa.eu
In vitro studies using human adrenocortical cells have demonstrated that this compound significantly inhibits the production of cortisol and its precursors. bioscientifica.com Research has also shown its ability to inhibit androgen biosynthesis in the human ovary. nih.gov
| Steroid Hormone/Precursor | Effect of this compound in vitro (Human Adrenal Cells) | Reference |
| Cortisol | Production significantly inhibited. | bioscientifica.com |
| 11-Deoxycortisol | Production significantly inhibited. | bioscientifica.com |
| 17-Hydroxypregnenolone | Decreased levels. | bioscientifica.com |
| 17-Hydroxyprogesterone | Decreased levels. | bioscientifica.com |
| Dehydroepiandrosterone (B1670201) (DHEA) | Decreased levels. | bioscientifica.com |
| Androstenedione | Decreased levels. | bioscientifica.com |
| Pregnenolone | Increased levels (due to upstream blockage). | bioscientifica.com |
| Progesterone (B1679170) | Increased levels (due to upstream blockage). | bioscientifica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-NASUQTAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS CRYSTALS OR POWDER. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: (negligible) | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Crystals from 4-methylpentanone | |
CAS No. |
65277-42-1 | |
| Record name | ketoconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ketoconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
146 °C, 148-152 °C | |
| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 2191 | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 2191 | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Molecular Mechanisms of Fungal Ergosterol Biosynthesis Inhibition by Ketoconazole
Interaction with Cytochrome P450 14α-Demethylase (CYP51/Erg11)
The primary target of ketoconazole (B1673606) and other azole antifungals is the cytochrome P450 enzyme, 14α-demethylase, encoded by the ERG11 gene. droracle.aiwikipedia.org This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. droracle.ainih.gov
Molecular Binding to Heme Iron of CYP51
This compound's inhibitory action begins with its direct interaction with the active site of CYP51. The imidazole (B134444) ring of the this compound molecule coordinates with the heme iron atom within the enzyme's active site. patsnap.comtandfonline.com Specifically, the N-3 nitrogen of the imidazole ring acts as a sixth ligand to the ferric heme iron, creating a low-spin CYP51-azole complex. nih.gov This binding is a tight and direct 1:1 interaction. nih.gov The orientation of this compound within the active site is further stabilized by complementary hydrophobic interactions. tandfonline.com This strong binding effectively blocks the enzyme's normal function. patsnap.comnih.gov
Consequence on Lanosterol (B1674476) to Ergosterol Conversion
CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in its conversion to ergosterol. wikipedia.orgnih.govnih.gov By binding to the heme iron, this compound competitively inhibits the binding of the natural substrate, lanosterol, to the enzyme. drugbank.comncats.io This inhibition halts the demethylation process, leading to a depletion of ergosterol in the fungal cell membrane. patsnap.comdroracle.aiwikidoc.org The inability to produce ergosterol disrupts the membrane's permeability and fluidity, ultimately leading to cell lysis and death. nih.gov
Disruption of Fungal Cell Membrane Integrity
The inhibition of ergosterol synthesis by this compound has profound consequences for the fungal cell membrane, leading to its structural and functional collapse.
Accumulation of Toxic Sterol Intermediates (e.g., 14α-methyl-3,6-diol)
The blockage of the ergosterol biosynthesis pathway by this compound results in the accumulation of methylated sterol precursors. droracle.aiwikidoc.org One of the key toxic intermediates that builds up is 14α-methyl-3,6-diol. nih.govpathbank.orgfrontiersin.org The accumulation of this and other methylated sterols, such as lanosterol and eburicol, is a direct consequence of inhibiting 14α-demethylase. nih.govasm.org This buildup of abnormal sterols is considered a primary contributor to the antifungal effect of azoles. frontiersin.orgmdpi.com
Altered Membrane Fluidity and Permeability
Ergosterol is vital for maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane. patsnap.com Its depletion and replacement with abnormal sterol intermediates lead to significant alterations in the physical properties of the membrane. patsnap.comcapes.gov.br The membrane becomes more fluid and permeable, which disrupts its ability to function as a selective barrier. nih.govncats.ionih.gov This increased permeability can lead to the leakage of essential intracellular components, contributing to cell death. patsnap.compathbank.org
Impairment of Membrane-Bound Enzyme Systems
The changes in membrane composition and fluidity also affect the function of various membrane-bound enzyme systems. capes.gov.br The proper functioning of these enzymes is often dependent on the specific lipid environment provided by a healthy, ergosterol-rich membrane. The altered membrane properties can reduce the activity of these essential enzymes, further compromising cellular processes. capes.gov.br
Table 1: Key Molecular Interactions and Consequences of this compound Action
| Mechanism | Target/Process | Effect of this compound | Ultimate Consequence |
| Enzyme Inhibition | Cytochrome P450 14α-demethylase (CYP51/Erg11) | Binds to heme iron, blocking substrate access. patsnap.comtandfonline.comnih.gov | Halts ergosterol synthesis. wikipedia.orgnih.gov |
| Metabolic Disruption | Ergosterol Biosynthesis Pathway | Depletion of ergosterol. patsnap.comdroracle.ai | Compromised cell membrane. patsnap.com |
| Toxic Accumulation | Sterol Intermediates | Accumulation of 14α-methyl-3,6-diol and other methylated sterols. nih.govpathbank.orgfrontiersin.org | Cellular toxicity and membrane stress. frontiersin.orgmdpi.com |
| Membrane Properties | Fluidity and Permeability | Increases membrane fluidity and permeability. nih.govncats.ionih.gov | Leakage of cellular contents. patsnap.compathbank.org |
| Enzyme Function | Membrane-Bound Enzymes | Reduces the activity of essential enzyme systems. capes.gov.br | Disruption of cellular processes. |
Comparative Molecular Pharmacology with Other Azole Antifungals
Differential Affinity for Fungal CYP51
The therapeutic efficacy and selectivity of azole antifungals are largely determined by their binding affinity for the fungal CYP51 enzyme compared to the homologous human CYP51. psu.edu this compound binds tightly to the fungal enzyme, but it also exhibits a notable affinity for the human ortholog, which distinguishes it from some of the more selective triazole agents. nih.govasm.org
Research quantifying the dissociation constants (Kd) and 50% inhibitory concentrations (IC50) reveals these differences. Studies on purified Candida albicans CYP51 (CaCYP51) show that this compound binds tightly, with Kd values reported to be in the low nanomolar range. nih.govbangor.ac.uk For instance, one study identified a Kd value of approximately 10 to 26 µM for this compound with CaCYP51 under certain oxidative conditions. drugbank.com Another detailed analysis found that this compound binds to CaCYP51 with a Kd value of 2 ± 1 nM. bangor.ac.uk
However, when compared to its affinity for human CYP51 (HsCYP51), the selectivity of this compound is less pronounced than that of other azoles like fluconazole (B54011). This compound binds tightly to both the fungal and human enzymes. nih.govresearchgate.net In contrast, fluconazole and voriconazole (B182144) bind much more weakly to human CYP51, resulting in a higher selectivity ratio for the fungal target. nih.govresearchgate.net For example, the selectivity for CaCYP51 over HsCYP51 for fluconazole can be over 540-fold, whereas for this compound, it is significantly lower, in the range of 3.5 to 5.1-fold. nih.govasm.org This lower selectivity of this compound for the fungal enzyme partly explains its higher potential for interaction with human cytochrome P450 enzymes. nih.govasm.org Itraconazole (B105839) also binds tightly to both enzymes but demonstrates a slightly better selectivity ratio than this compound. nih.govasm.org
Table 1: Comparative Binding Affinities (Kd in nM) of Azoles for Fungal vs. Human CYP51
| Compound | Class | Candida albicans CYP51 (Kd) | Homo sapiens CYP51 (Kd) | Selectivity Ratio (HsCYP51 Kd / CaCYP51 Kd) |
|---|---|---|---|---|
| This compound | Imidazole | 28 | 131 | ~4.7 |
| Clotrimazole (B1669251) | Imidazole | 21 | 42 | 2.0 |
| Fluconazole | Triazole | 56 | ~30,500 | ~545 |
| Itraconazole | Triazole | 10 | 48 | 4.8 |
| Voriconazole | Triazole | 10 | ~2,300 | ~230 |
Data sourced from a comparative study on purified CYP51 enzymes. nih.govasm.org
Table 2: Comparative 50% Inhibitory Concentrations (IC50) of Azoles against Fungal and Human CYP51
| Compound | Class | IC50 for C. albicans CYP51 (µM) | IC50 for Human CYP51 (µM) | Selectivity Ratio (Human IC50 / C. albicans IC50) |
|---|---|---|---|---|
| This compound | Imidazole | 0.081 | 0.13 | 1.6 |
| Clotrimazole | Imidazole | 0.065 | 0.076 | 1.2 |
| Fluconazole | Triazole | 0.28 | >30 | >107 |
| Itraconazole | Triazole | 0.039 | >30 | >769 |
Data adapted from a study using recombinant enzymes. psu.edu
Heterogeneity of Action Across Imidazoles and Triazoles
Although the inhibition of CYP51 is the principal mechanism for all azoles, there is a recognized heterogeneity of action, particularly between the earlier imidazole derivatives and the later triazoles. nih.govnih.gov The imidazoles, including this compound, are sometimes described as having a more complex and less specific mode of action compared to the triazoles. nih.gov
At lower, fungistatic concentrations, this compound, clotrimazole, and miconazole (B906) all act by inhibiting ergosterol synthesis. nih.gov However, at higher concentrations, clotrimazole and miconazole exhibit fungicidal activity, which is attributed to direct physical damage to the fungal cell membrane. nih.gov In contrast, this compound is not fungicidal and is markedly less active in causing this direct membrane disruption. nih.gov This indicates a significant difference in the mechanism of action even among closely related imidazole compounds.
The triazoles, such as fluconazole and itraconazole, are generally considered to be more specific inhibitors of CYP51. nih.govcapes.gov.br Their structure, featuring a triazole ring, allows for a more targeted interaction with the heme iron of the enzyme. nih.gov This specificity is thought to result in fewer off-target effects compared to the imidazoles. asm.orgnih.gov Studies comparing the effects of various azoles on the morphology of Candida albicans hyphae have also revealed differences. For example, at certain concentrations, clotrimazole and miconazole strongly suppress the emergence of new hyphal outgrowths, while itraconazole has little effect, and this compound has an intermediate effect, further illustrating the functional heterogeneity within the azole class. microbiologyresearch.org
Non Ergosterol Biosynthesis Molecular Interactions of Ketoconazole
Inhibition of Mammalian Steroidogenesis Pathways
Ketoconazole (B1673606), an imidazole (B134444) derivative, demonstrates significant interactions with mammalian biochemical pathways, most notably through its potent inhibition of various enzymes crucial for steroid biosynthesis. This inhibitory action extends to several cytochrome P450 (CYP) enzymes located in the adrenal glands, gonads, and other tissues, leading to a marked reduction in the production of steroid hormones.
Cytochrome P450 Enzyme Targets in Steroid Biosynthesis
This compound's mechanism of action in mammalian systems involves the broad inhibition of multiple cytochrome P450 enzymes that are essential for the synthesis of cortisol, aldosterone (B195564), and androgens. researchgate.net Its ability to bind to the heme iron atom within the active site of these enzymes underlies its inhibitory effects.
This compound is a potent inhibitor of CYP17A1, an enzyme that possesses dual catalytic activities: 17α-hydroxylase and 17,20-desmolase (also referred to as 17,20-lyase). researchgate.netdrugbank.com Both activities are critical steps in the biosynthesis of glucocorticoids and sex steroids. The 17α-hydroxylase activity converts pregnenolone (B344588) and progesterone (B1679170) into their 17α-hydroxylated products, while the 17,20-desmolase activity cleaves the side chain of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. researchgate.net
Research has shown that this compound effectively inhibits both functions of CYP17A1. researchgate.net In vitro studies using human adrenal tissue slices demonstrated significant inhibition of both C17,20-desmolase, with a 50% inhibitory concentration (IC50) of 2 µM, and 17α-hydroxylase, with an IC50 of 18 µM. nih.gov Another study examining human ovarian tissue found that at equimolar concentrations with the substrate (50 µM), this compound inhibited 17-hydroxylase activity by 70%. nih.gov The inhibition of C17,20-desmolase in human ovarian tissue was also potent, with an IC50 of 23 µM. nih.gov This dual inhibition leads to a significant reduction in the synthesis of cortisol and androgens. researchgate.netdrugbank.com
This compound also targets CYP11B1, the enzyme responsible for the final step in cortisol biosynthesis. researchgate.netnih.gov CYP11B1, or 11β-hydroxylase, is a mitochondrial P450 enzyme that converts 11-deoxycortisol to cortisol. cloudfront.netresearchgate.netdntb.gov.ua The inhibition of this enzyme is a key component of this compound's effect on reducing cortisol levels. researchgate.netcloudfront.net
Studies have consistently demonstrated this inhibitory action. In vitro experiments with human adrenal tissue slices determined the IC50 for 11β-hydroxylase inhibition to be 35 µM. nih.gov Kinetic analyses have characterized this compound as a competitive inhibitor of 11-hydroxylase activity, with a high affinity (Ki = 10⁻⁸ M). nih.gov This blockade of CYP11B1 contributes directly to the suppression of cortisol production. researchgate.net
In addition to its effects on cortisol and androgen synthesis, this compound inhibits CYP11B2, also known as aldosterone synthase or 18-hydroxylase. researchgate.netnih.gov This enzyme is responsible for the final steps in the biosynthesis of aldosterone, a key mineralocorticoid. The inhibition of CYP11B2 by this compound contributes to its broad-spectrum effects on adrenal steroidogenesis. researchgate.net An in vitro study using human adrenal tissue reported an IC50 value of 28 µM for the inhibition of 18-hydroxylase. nih.gov
The initial and rate-limiting step in all steroid hormone production is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1. jci.orgwikipedia.org this compound has been shown to inhibit this crucial mitochondrial P450-dependent enzyme, particularly at higher concentrations. researchgate.netcloudfront.netjci.org This action represents another site of blockade in the steroidogenic pathway. cloudfront.netresearchgate.netjci.org In a study using primary rat ovary cells, this compound was found to inhibit CYP11A1 with an IC50 value of 0.56 µM. nih.gov
| Enzyme Target | Enzyme Name | IC50 / Ki Value | Tissue/System Studied | Reference |
|---|---|---|---|---|
| CYP17A1 | C17,20-Desmolase | 2 µM (IC50) | Human Adrenal Tissue | nih.gov |
| CYP17A1 | C17,20-Desmolase | 23 µM (IC50) | Human Ovarian Tissue | nih.gov |
| CYP17A1 | 17α-Hydroxylase | 18 µM (IC50) | Human Adrenal Tissue | nih.gov |
| CYP17A1 | 17α-Hydroxylase | 3.36 µM (IC50) | Rat Ovary Cells | nih.gov |
| CYP11B1 | 11β-Hydroxylase | 35 µM (IC50) | Human Adrenal Tissue | nih.gov |
| CYP11B1 | 11β-Hydroxylase | 10⁻⁸ M (Ki) | Human Adrenal Microsomes | nih.gov |
| CYP11B2 | 18-Hydroxylase | 28 µM (IC50) | Human Adrenal Tissue | nih.gov |
| CYP11A1 | Cholesterol Side-Chain Cleavage (P450scc) | 0.56 µM (IC50) | Rat Ovary Cells | nih.gov |
Impact on Sterol Synthesis Beyond Ergosterol (B1671047) Analogs (e.g., Cholesterol Precursors)
Beyond its well-documented inhibition of fungal ergosterol synthesis, this compound also significantly affects mammalian cholesterol biosynthesis. nih.govcapes.gov.br It acts as an inhibitor of lanosterol (B1674476) 14α-demethylase (CYP51A1), an enzyme critical for the conversion of lanosterol to cholesterol. nih.govstanfordhealthcare.org This inhibition blocks the removal of a methyl group from lanosterol, causing an accumulation of cholesterol precursors, specifically methylated sterols. stanfordhealthcare.orgnih.gov
Studies in cultured normal human fibroblasts have shown that this compound rapidly inhibits cholesterol synthesis by blocking the conversion of methyl sterols, with dihydrolanosterol (B1674475) being the primary accumulating sterol. stanfordhealthcare.org This effect is dose-dependent, with a reported IC50 of approximately 2.8 x 10⁻⁸ M for the inhibition of cholesterol synthesis. stanfordhealthcare.org Research on patients treated with this compound revealed that the serum ratios of lanosterols to cholesterol increased by more than 50 times. nih.gov Similarly, studies in rats demonstrated that this compound treatment led to increased hepatic levels of free methylated cholesterol precursors, particularly lanosterols. nih.gov This disruption in the normal cholesterol synthesis pathway results in lowered serum levels of total and low-density lipoprotein (LDL) cholesterol. nih.govcapes.gov.br
| Effect | Finding | System Studied | Reference |
|---|---|---|---|
| Enzyme Inhibition | Inhibits lanosterol 14α-demethylase (CYP51A1) | General Mechanism | nih.gov |
| Cholesterol Synthesis Inhibition | IC50 of ~2.8 x 10⁻⁸ M | Cultured Human Fibroblasts | stanfordhealthcare.org |
| Precursor Accumulation | >50-fold increase in serum lanosterol-to-cholesterol ratio | Human Patients | nih.gov |
| Precursor Accumulation | Dihydrolanosterol is the major accumulating methyl sterol | Cultured Human Fibroblasts | stanfordhealthcare.org |
| Precursor Accumulation | Increased hepatic levels of free methylated cholesterol precursors | Rats | nih.gov |
| Lipoprotein Effects | Reduced serum total and LDL cholesterol levels | Human Patients | nih.govcapes.gov.br |
Modulation of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase Activity
This compound indirectly modulates the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its primary action is the inhibition of cytochrome P450-dependent enzymes, including lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to cholesterol. nih.govnih.gov By blocking this later stage of cholesterol synthesis, this compound causes an accumulation of methyl sterol precursors, such as lanosterol and dihydrolanosterol. nih.govnih.gov
Table 1: Effects of this compound on Cholesterol Synthesis and HMG-CoA Reductase Activity
| Parameter | Effect of this compound | Mechanism | Cell Type |
|---|---|---|---|
| Cholesterol Synthesis | Inhibition (IC50 ~2.8 x 10-8 M) | Blocks conversion of methyl sterols to cholesterol | Human Fibroblasts |
| HMG-CoA Reductase Activity | Markedly decreased | Indirectly, via feedback inhibition by accumulated sterol intermediates | Human Fibroblasts, Hep G2 cells |
| Methyl Sterol Levels | Accumulation (e.g., Dihydrolanosterol) | Inhibition of downstream enzymes like lanosterol 14α-demethylase | Human Fibroblasts, Hep G2 cells |
Other Receptor/Enzyme Interactions
Pregnane X Receptor (PXR) Partial Agonist Activity
This compound exhibits a complex and multifaceted interaction with the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. While some studies have reported partial agonist activity, the predominant effect of this compound on PXR is antagonistic. nih.govresearchgate.net It has been shown to inhibit the transcriptional activation of PXR-regulated genes, such as CYP3A4. researchgate.netdoi.org
The mechanism of this antagonism is not through direct competition with agonists for the ligand-binding pocket but rather through an allosteric interaction. nih.govmdpi.com It is proposed that this compound binds to the AF-2 surface of the PXR ligand-binding domain, a region critical for the recruitment of coactivators like the steroid receptor co-activator-1 (SRC-1). nih.govresearchgate.net By disrupting the PXR-coactivator interaction, this compound effectively represses the transcriptional activity of the receptor. researchgate.net This inhibitory effect on PXR-mediated transcription has been observed in a concentration-dependent manner, with an IC50 value of approximately 30 μM for the inhibition of a reporter gene in the presence of the PXR agonist dexamethasone. doi.org Furthermore, this compound has been shown to reduce both PXR mRNA and protein levels in cultured human hepatocytes. researchgate.net
Table 2: this compound's Interaction with Pregnane X Receptor (PXR)
| Interaction | Effect | IC50 | Mechanism |
|---|---|---|---|
| PXR Transcriptional Activity | Inhibition/Antagonism | ~30 µM | Disrupts the interaction between PXR and coactivators (e.g., SRC-1) by binding to the AF-2 surface. |
| PXR mRNA and Protein Levels | Reduction | Not specified | Downregulates the expression of the PXR gene and protein in hepatocytes. |
Inhibition of 5-Lipoxygenase (5-LOX)
This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov This inhibition is considered to be part of the basis for some of this compound's anti-inflammatory properties. nih.gov The inhibitory effect of this compound on 5-LOX has been demonstrated in vitro, where it was shown to block the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) in rat peritoneal leukocytes. nih.govnih.gov
The potency of this compound as a 5-LOX inhibitor is considered weak to moderate, with a reported IC50 value of 2.6 x 10-5 M (26 µM). nih.gov In comparative studies, its potency was found to be less than that of other known 5-LOX inhibitors like nordihydroguaiaretic acid (NDGA) and nafazatrom. nih.gov Despite its modest in vitro potency, oral administration of this compound has been shown to inhibit leukotriene-mediated bronchoconstriction in guinea pigs in a dose-dependent manner, indicating in vivo activity. nih.gov It is noteworthy that this compound's inhibition is comparatively specific to 5-LOX, as it does not significantly affect cyclooxygenase or 12-lipoxygenase activity at similar concentrations. nih.gov
Table 3: Comparative In Vitro Inhibitory Potency against 5-Lipoxygenase (5-LOX)
| Compound | IC50 Value (µM) | Relative Potency |
|---|---|---|
| Nordihydroguaiaretic acid (NDGA) | Data not specified | > Nafazatrom |
| Nafazatrom | Data not specified | > Phenidone |
| Phenidone | Data not specified | > this compound |
| This compound | 26 | > BW 755C |
| BW 755C | Data not specified | - |
Mechanistic Basis of Vaginal Epithelial Cornification Inhibition
This compound has been observed to inhibit the cornification of vaginal epithelium. nih.gov This effect is mechanistically linked to its potent inhibitory action on steroidogenesis. Vaginal epithelial cornification is a physiological process that is heavily dependent on stimulation by estrogen.
This compound is a well-documented inhibitor of several cytochrome P450 enzymes that are critical for the biosynthesis of steroid hormones, including androgens and estrogens. nih.govpatsnap.com By inhibiting key enzymes in the steroidogenic pathway, such as 17,20-lyase and 17α-hydroxylase, this compound can lead to a significant reduction in the systemic and local production of these hormones. patsnap.com The inhibition of ovarian steroidogenesis, which would lead to decreased estrogen levels, provides a direct mechanistic explanation for the observed inhibition of vaginal epithelial cornification. nih.govnih.gov This action is independent of its antifungal properties and highlights a distinct endocrine effect of the compound.
Molecular Mechanisms of Resistance and Tolerance to Ketoconazole
Role of Efflux Pump Systems in Drug Resistance
A critical defense mechanism against ketoconazole (B1673606) is the active efflux of the drug from the fungal cell, which is mediated by transporter proteins. This process reduces the intracellular concentration of the antifungal, preventing it from reaching its target.
The ATP-binding cassette (ABC) transporter superfamily plays a major role in multidrug resistance in fungi. biotechmedjournal.comfrontiersin.orgnih.gov In Candida albicans, two of the most well-characterized ABC transporters involved in azole resistance are Cdr1p and Cdr2p. frontiersin.orgasm.org Overexpression of the genes encoding these transporters, CDR1 and CDR2, is a common finding in azole-resistant clinical isolates. asm.org
Studies have shown that CDR1 and CDR2 overexpression often correlates with resistance to this compound, among other azoles. asm.org Deletion of CDR1 has a significant impact, reducing resistance to this compound, while deleting CDR2 has a more modest effect. asm.org This indicates that Cdr1p is a primary determinant of azole resistance in clinical strains that overexpress both transporters. asm.org The regulation of these genes is complex and can be influenced by mutations in transcription factors like Tac1p. In some instances, CDR1 has also been implicated in tolerance to this compound, allowing slow growth at concentrations above the minimum inhibitory concentration. nih.govresearchgate.netnih.gov
Table 2: Key ABC Transporters Involved in this compound Resistance
| Transporter | Gene | Fungal Species | Role in Resistance | Reference |
| Cdr1p | CDR1 | Candida albicans | Major contributor to azole efflux and resistance. asm.org Also involved in tolerance. nih.govnih.gov | asm.orgnih.govnih.gov |
| Cdr2p | CDR2 | Candida albicans | Plays a minor role in azole resistance compared to Cdr1p. | asm.org |
| CgCdr1p | CgCDR1 | Candida glabrata | Overexpression confers resistance to azoles. | biotechmedjournal.com |
| CgCdr2p | CgCDR2 | Candida glabrata | Functional analogue of Candida albicans Cdr2p. | biotechmedjournal.com |
Major Facilitator Superfamily (MFS) Transporters (e.g., MDR1)
The Major Facilitator Superfamily (MFS) represents a vast group of secondary active membrane carriers that are pivotal in transporting a wide array of substrates across cellular membranes. oup.comfrontiersin.org In pathogenic fungi, certain MFS transporters function as efflux pumps, actively expelling antifungal drugs from the cell, thereby preventing them from reaching their intracellular targets and conferring resistance. frontiersin.orgnih.gov These transporters typically utilize the proton motive force, acting as drug:H+ antiporters to drive the efflux process. frontiersin.orgbiotechmedjournal.com
A primary example in the context of this compound resistance is the Mdr1 protein (Multidrug Resistance 1) in Candida albicans. Overexpression of the MDR1 gene is a well-documented mechanism of resistance. oup.comfrontiersin.org Studies have shown that increased expression of CaMDR1 confers resistance to fluconazole (B54011) and this compound. biotechmedjournal.comnih.gov However, it does not appear to provide resistance against other azoles like itraconazole (B105839) or miconazole (B906). nih.govasm.org The overexpression of MDR1 is frequently observed in azole-resistant clinical isolates of C. albicans. oup.comfrontiersin.org Similarly, in Candida dubliniensis, a species closely related to C. albicans, the upregulation of its MDR1 gene is associated with fluconazole resistance, but not this compound resistance. asm.org Other MFS transporters in pathogenic fungi, such as CgQdr2 and CgTpo3 in Candida glabrata, have also been shown to confer resistance to this compound. nih.gov While the MDR1 gene is dispensable for this compound tolerance in C. albicans, its role in outright resistance through overexpression is significant. nih.govasm.org
Efflux Pump Inhibition as a Resistance Modulation Strategy
Given that the overexpression of efflux pumps is a major cause of antifungal resistance, inhibiting these pumps is a promising strategy to restore the efficacy of existing drugs like this compound. nih.govnih.gov Efflux pump inhibitors (EPIs) are compounds that can block the activity of these transporters, thereby increasing the intracellular concentration of the antifungal agent and re-sensitizing the resistant fungus. nih.govnih.gov
The concept has been explored for decades, particularly in cancer chemotherapy, with several generations of inhibitors developed to target human ABC transporters. nih.govnih.gov In the realm of mycology, this approach aims to develop agents for combination therapy. nih.gov this compound itself has been observed to act as an EPI in other contexts. For instance, it has been shown to inhibit the NorA efflux pump in multidrug-resistant Staphylococcus aureus, potentiating the activity of fluoroquinolone antibiotics. dovepress.comnih.govresearchgate.net This inhibitory action involves reducing the expression of the NorA gene and blocking the pump's binding cavity. dovepress.com While this demonstrates the principle of efflux pump inhibition, the search for specific inhibitors of fungal pumps like Mdr1 continues to be an active area of research. nih.gov The development of an ideal EPI for clinical use faces challenges, including potential toxicity and the need for high in-vivo concentrations to be effective. nih.gov
Mechanisms of Antifungal Tolerance (Distinct from Resistance)
Antifungal tolerance is the ability of a subpopulation of susceptible cells to survive and grow slowly in the presence of drug concentrations above the minimum inhibitory concentration (MIC). nih.gov It is a transient and non-heritable state, distinguishing it from the stable, genetic mutations that cause classical drug resistance. nih.gov The mechanisms governing tolerance are often multifaceted, involving stress response pathways and cellular adaptation rather than permanent genetic changes. nih.govasm.org
Hsp90 and Calcineurin Pathways
The heat shock protein 90 (Hsp90) and the calcineurin signaling pathway are central to fungal tolerance to this compound. nih.govnih.govasm.org Hsp90 is a molecular chaperone that plays a crucial role in stabilizing and activating a variety of "client" proteins involved in stress responses, including the protein phosphatase calcineurin. mdpi.comnih.govjmb.or.kr
The calcineurin pathway is a calcium-dependent signaling cascade essential for coping with cellular stress, including that induced by azole antifungals. nih.govuthsc.edu this compound tolerance in C. albicans is critically dependent on both Hsp90 and calcineurin. nih.govasm.orgnih.gov Pharmacological inhibition of either Hsp90 (using inhibitors like NVP-HSP990) or calcineurin (using inhibitors like cyclosporin (B1163) A) has been shown to abolish this compound tolerance. nih.govfrontiersin.org This demonstrates that Hsp90's role in drug tolerance is mediated, at least in part, by its stabilization of calcineurin, which in turn orchestrates the necessary stress responses for survival. nih.govfrontiersin.orgplos.org Compromising the function of Hsp90 or calcineurin renders fungal cells hypersensitive to azole-induced stress, effectively converting a fungistatic effect into a fungicidal one. plos.org
Role of Crz1 Transcription Factor
Downstream of the calcineurin pathway is the transcription factor Crz1 (Calcineurin-Responsive Zinc finger 1). uniprot.orgmdpi.com When calcineurin is activated by calcium signaling, it dephosphorylates Crz1, allowing it to enter the nucleus and regulate the expression of genes involved in stress adaptation, ion homeostasis, and cell wall integrity. ias.ac.in
In C. albicans, Crz1 plays a role in azole tolerance. uniprot.orgmdpi.com However, its contribution to this compound tolerance appears to be partial. nih.govasm.orgresearchgate.net Studies have shown that while deletion of calcineurin genes completely abolishes this compound tolerance, the deletion of the CRZ1 gene only partially reduces it. asm.orgresearchgate.net This suggests that calcineurin regulates this compound tolerance through both Crz1-dependent and Crz1-independent pathways. nih.gov In some fungal species, like Candida glabrata, Crz1 does not appear to be required for azole tolerance, even though calcineurin itself is, further highlighting the complexity and species-specificity of these pathways. nih.gov
Vacuolar H+-ATPase (V-ATPase) Activity and Energy Transactions
The vacuolar H+-ATPase (V-ATPase) is a multi-subunit enzyme responsible for acidifying intracellular compartments, primarily the vacuole, by pumping protons across their membranes. asm.orgresearchgate.net This process is crucial for maintaining ion homeostasis, nutrient storage, and protein degradation. amazonaws.com
V-ATPase activity is essential for this compound tolerance in C. albicans. asm.orgnih.gov The depletion of ergosterol (B1671047) in the cell membrane caused by this compound can impair V-ATPase function. amazonaws.com Research has demonstrated that both the genetic deletion of a V-ATPase subunit gene (VMA11) and chemical inhibition of the pump with concanamycin (B1236758) A completely abolish tolerance to this compound. nih.govasm.orgnih.gov This indicates that proper vacuolar function and the energy transactions associated with it are critical for surviving the stress imposed by this compound. asm.org V-ATPase dysfunction interferes with cellular processes that are key for virulence and drug tolerance, making it an attractive target for antifungal therapies. researchgate.net
Impact of Environmental Factors (Temperature, Medium Composition)
Environmental conditions can significantly influence a fungus's susceptibility and tolerance to antifungal drugs. Factors such as temperature and the composition of the growth medium have been shown to modulate this compound tolerance in C. albicans. nih.govasm.orgresearchgate.net
Temperature: Studies have shown that C. albicans is more tolerant to this compound at 37°C (human body temperature) than at 30°C. nih.gov For instance, at 30°C, the growth of a reference strain was inhibited by 0.015 µg/ml of this compound, whereas at 37°C, significant inhibition required a much higher concentration of 32 µg/ml. nih.gov This temperature-dependent tolerance is a key factor in how the fungus responds to treatment within a human host. nih.govresearchgate.net In other fungi, like Paracoccidioides brasiliensis, higher MICs for this compound were observed at 25°C compared to 37°C, indicating that the effect of temperature can be species-specific. nih.govresearchgate.net
Medium Composition: The nutrients available to the fungus also play a critical role. C. albicans grown on different media, such as YPD, Casitone, and SDC, exhibits varying levels of tolerance to this compound. nih.gov Furthermore, the pH of the environment can alter susceptibility. For the fungus Malassezia restricta, an acidic environment (pH 5.0) significantly reduced its susceptibility to this compound compared to a more neutral pH (6.5). nih.govjmb.or.kr This change was linked to increased ergosterol content and a thicker cell membrane and wall, demonstrating a direct link between environmental chemistry and the physical defenses of the fungus. nih.govjmb.or.kr
Chromosomal Aneuploidy and its Reversibility
The development of tolerance to this compound in the opportunistic fungal pathogen Candida albicans is closely linked to chromosomal aneuploidy, a state characterized by an abnormal number of chromosomes. This genetic adaptation provides a rapid and reversible mechanism for surviving the stress induced by the antifungal agent.
Research has demonstrated that when C. albicans is exposed to increasing concentrations of this compound, tolerant "adaptors" emerge that can withstand significantly higher drug concentrations than the parent strain. nih.govnih.gov Whole-genome sequencing of these tolerant strains consistently reveals the amplification of a specific chromosome, namely Chromosome R (ChrR). nih.govnih.govfrontiersin.org In one study, all 30 this compound-tolerant adaptors sequenced exhibited amplification of ChrR, with 29 having a trisomy (three copies) and one a tetrasomy (four copies). nih.govnih.gov This indicates a strong selective pressure for the duplication of this particular chromosome in the presence of this compound.
This aneuploidy-mediated tolerance is not a stable, permanent trait. nih.govnih.gov When the this compound-tolerant aneuploid strains are grown in a drug-free environment, they tend to revert to a euploid state, where the normal chromosome number is restored. nih.govnih.gov This reversion to euploidy is accompanied by a loss of the tolerant phenotype, highlighting the transient and reversible nature of this adaptive strategy. nih.govnih.gov The inherent instability of aneuploidy in fungi provides a fitness advantage, as the organism can shed the potential fitness cost associated with aneuploidy when the selective pressure (the antifungal drug) is removed. frontiersin.orgplos.orgasm.org
The mechanism by which ChrR amplification confers this compound tolerance is thought to involve the increased expression of genes located on this chromosome that are involved in the ergosterol biosynthesis pathway, the target of azole antifungals. nih.gov It is proposed that ChrR trisomy may enhance tolerance by up-regulating the expression of genes encoding drug efflux pumps and/or the target protein Erg11. nih.gov Interestingly, while efflux pumps like CDR1 are involved in maintaining this compound tolerance in wild-type strains, they are not essential for the development of this aneuploidy-mediated tolerance. nih.govnih.gov
Furthermore, studies have shown that the maintenance and development of this compound tolerance are dependent on the molecular chaperone Hsp90 and the protein phosphatase calcineurin. nih.govnih.govresearchgate.net Inhibition of either of these proteins leads to a loss of tolerance, suggesting they play a crucial role in stabilizing the aneuploid state or mediating the cellular response to the stress caused by both aneuploidy and the antifungal drug. nih.govnih.govresearchgate.net
The amplification of ChrR also confers cross-tolerance to other azole antifungal agents like clotrimazole (B1669251) and miconazole, but not to other classes of antifungals such as echinocandins or pyrimidines. nih.govnih.govfrontiersin.org This specificity suggests that the genes on ChrR whose increased dosage mediates tolerance are directly related to the mechanism of action of azole drugs.
The following table summarizes the key research findings on chromosomal aneuploidy and its role in this compound tolerance:
| Feature | Observation | Reference |
| Primary Genetic Change | Amplification of Chromosome R (Trisomy or Tetrasomy) | nih.govnih.gov |
| Phenotypic Consequence | Increased tolerance to this compound and other azoles | nih.govnih.govfrontiersin.org |
| Reversibility | Aneuploidy and tolerance are lost in drug-free conditions | nih.govnih.gov |
| Key Molecular Mediators | Hsp90 and Calcineurin | nih.govnih.govresearchgate.net |
| Cross-Tolerance | Specific to azole antifungals | nih.govnih.govfrontiersin.org |
Mechanistic Studies on Ketoconazole Metabolism and Transport
Cytochrome P450-Mediated Biotransformation
The metabolism of ketoconazole (B1673606) is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the biotransformation of a vast array of xenobiotics. srce.hrnih.gov The primary metabolic pathways involve oxidation and degradation of the imidazole (B134444) and piperazine (B1678402) rings. srce.hrnih.gov
Role of CYP3A4 and CYP3A5 in Oxidative Metabolism
CYP3A4 is the principal enzyme responsible for the oxidative metabolism of this compound. srce.hrnih.govnih.gov Studies have consistently shown that this compound is a potent inhibitor of CYP3A4, a characteristic that underlies many of its clinically significant drug-drug interactions. nih.govnih.govuu.nl The inhibitory mechanism is complex, involving both competitive and non-competitive components. researchgate.net
CYP3A5 also contributes to the metabolism of this compound, although its role is generally considered secondary to that of CYP3A4. nih.govdrugbank.com Research has demonstrated that different enantiomers of this compound can exhibit varying inhibitory potencies towards CYP3A4 and CYP3A5, highlighting the stereoselectivity of these interactions. drugbank.com For instance, in the metabolism of certain drugs, one this compound enantiomer may more potently inhibit CYP3A4, while another may be a stronger inhibitor of CYP3A5. drugbank.com
The interaction of this compound with CYP3A4 can exhibit positive homotropic cooperativity, where the binding of one this compound molecule to the enzyme's active site enhances the affinity for a second molecule. mdpi.com This has been demonstrated through crystal structures showing the simultaneous binding of two this compound molecules within the CYP3A4 catalytic pocket. mdpi.com
Characterization of Specific Metabolites (e.g., N-deacetyl this compound, M2, M3, M4, M5)
Oxidation of the imidazole moiety by CYP3A4 leads to the formation of several other metabolites, including M2, M3, M4, and M5. drugbank.comwashington.edu M2 is considered a major end-product of this compound metabolism. drugbank.com The formation of these metabolites involves complex oxidative processes. For example, M5 shows a mass increase of 32 Da, indicating the addition of two oxygen atoms to the imidazole ring. washington.edu
Recent metabolomics studies have significantly expanded the list of known this compound metabolites, with 28 metabolites identified in both mouse and human studies, 11 of which were previously uncharacterized. nih.gov These new findings provide a more comprehensive understanding of the metabolic pathways, which include modifications on the piperazine ring, imidazole ring, and the N-acetyl moiety. nih.gov
| Metabolite | Formation Pathway | Key Enzymes | Significance |
|---|---|---|---|
| N-deacetyl this compound (DAK/M1) | N-deacetylation | Arylacetamide deacetylase (AADAC) | Active metabolite, inhibits CYP3A4 and P-gp. mdpi.comresearchgate.net |
| M2 | Oxidation of imidazole moiety | CYP3A4, CYP2D6 (minor) | Major end-product of metabolism. drugbank.com |
| M3, M4, M5 | Oxidation of imidazole moiety | CYP3A4 | Result from further oxidative processes. drugbank.comwashington.edu |
Inhibition of Other Drug-Metabolizing Enzymes (e.g., CYP2C9)
While this compound is most renowned for its potent inhibition of CYP3A4, it also demonstrates inhibitory effects on other CYP isoforms, albeit generally to a lesser extent. drugbank.com this compound is recognized as a moderate inhibitor of CYP2C9. drugbank.comdrugbank.com In vitro studies have shown that this compound can noncompetitively inhibit CYP2C8 activity, another member of the CYP2C subfamily. ualberta.ca The inhibition constant (Ki) for CYP2C8 has been determined to be approximately 1.98 µM. ualberta.ca However, its inhibitory effect on CYP1A2-dependent activities is considered weak. drugbank.com This broader inhibitory profile contributes to the wide range of drug interactions observed with this compound.
Drug Transporter Interactions
In addition to its profound effects on drug-metabolizing enzymes, this compound also interacts with crucial drug transporters, further complicating its pharmacokinetic profile and its potential for drug-drug interactions.
Inhibition of P-Glycoprotein (P-gp)
This compound is a well-established inhibitor of P-glycoprotein (P-gp, also known as ABCB1), a key efflux transporter that plays a significant role in limiting the absorption and distribution of many drugs. nih.govasm.orgthedonkeysanctuary.org.uk Studies using cell lines overexpressing human P-gp have demonstrated that this compound can inhibit P-gp function with a 50% inhibitory concentration (IC50) of approximately 6 µM. nih.govasm.orgresearchgate.net This inhibition can reverse P-gp-mediated multidrug resistance in cancer cells and increase the sensitivity of resistant organisms to certain drugs. thedonkeysanctuary.org.uk The mechanism of inhibition involves competing with other substrates for transport, thereby increasing their intracellular concentration. researchgate.net
Inhibition of Breast Cancer Resistance Protein (BCRP)
This compound also acts as an inhibitor of the Breast Cancer Resistance Protein (BCRP, or ABCG2), another important efflux transporter involved in drug disposition. nih.govresearchgate.net Research has shown that this compound can significantly inhibit BCRP-mediated efflux at low micromolar concentrations, with a reported IC50 value of 15.3 ± 6.5 µM for the inhibition of BCRP-mediated pheophorbide A efflux. nih.gov This inhibition can effectively reverse BCRP-mediated resistance to certain anticancer drugs. nih.gov Interestingly, while this compound inhibits BCRP, it does not appear to be a substrate for transport by this protein. nih.gov
| Transporter | Interaction | IC50 Value | Significance |
|---|---|---|---|
| P-glycoprotein (P-gp) | Inhibition | ~6 µM nih.govasm.orgresearchgate.net | Can reverse multidrug resistance and increase intracellular concentration of co-administered drugs. thedonkeysanctuary.org.uk |
| Breast Cancer Resistance Protein (BCRP) | Inhibition | 15.3 ± 6.5 µM nih.gov | Can reverse BCRP-mediated drug resistance. nih.gov |
Interactions with Organic Anion Transporting Polypeptides (OATPs)
This compound has been identified as an inhibitor of several Organic Anion Transporting Polypeptides (OATPs), which are crucial for the hepatic uptake of a wide variety of drugs. mdpi.comacs.org In vitro studies have demonstrated that this compound inhibits OATP1B1, OATP1B3, and OATP2B1. xenotech.comnih.govbiorxiv.org
One study systematically evaluated the inhibitory effects of this compound on 13 clinically relevant drug transporters, including OATP1B1 and OATP1B3. xenotech.combioivt.combioivt.com The results showed that this compound is a potent inhibitor of these transporters. xenotech.com Specifically, this compound inhibited OATP1B1-mediated transport with a reported Ki value of 66.1 µM when olmesartan (B1677269) was used as the substrate. nih.gov Another study confirmed this compound's inhibitory effect on OATP1B1, with an IC50 value of less than 3 µM. mdpi.com Research using transporter-expressing HEK-293 cell lines further solidified these findings, showing clear inhibition of OATP1B1 and OATP1B3 by this compound. researchgate.netresearchgate.net
It is noteworthy that in vitro data indicate this compound is a potent inhibitor of OATP1B1 and OATP1B3, and at clinically relevant concentrations, the inhibition of these transporters cannot be ruled out. europa.eueuropa.eu However, studies in Oatp1a/1b gene cluster knockout mice did not show an increase in oral exposure or a decrease in the liver-to-blood partition coefficient for this compound, suggesting that while it inhibits these transporters, it may not be a substrate for them. nih.gov
| Transporter | Substrate | This compound Inhibition | IC_50 (µM) | K_i (µM) | Reference |
| OATP1B1 | Olmesartan | Yes | - | 66.1 | nih.gov |
| OATP1B1 | Estradiol-17β-glucuronide | Yes | 0.89 | - | xenotech.com |
| OATP1B1 | Venetoclax | Yes | < 3 | - | mdpi.com |
| OATP1B3 | Estradiol-17β-glucuronide | Yes | 0.68 | - | xenotech.com |
| OATP1B3 | Fexofenadine | Yes | - | - | researchgate.net |
Interactions with Organic Anion Transporter 3 (OAT3) and Organic Cation Transporter 2 (OCT2)
This compound is recognized as an inhibitor of both Organic Anion Transporter 3 (OAT3) and Organic Cation Transporter 2 (OCT2). srce.hrresearchgate.netchemicalbook.com In vitro data have confirmed that this compound is a potent inhibitor of OAT3 and OCT2, and the potential for clinically relevant interactions at therapeutic concentrations cannot be dismissed. europa.eueuropa.eu
A comprehensive in vitro study assessing the inhibitory effects of this compound on a panel of 13 drug transporters demonstrated its inhibitory activity against both OAT3 and OCT2. xenotech.combioivt.com The IC50 value for the inhibition of OAT3 by this compound was determined to be 1.8 µM. xenotech.com For OCT2, the IC50 value was found to be 0.89 µM. xenotech.commdpi.com These findings highlight the potential for this compound to alter the disposition of drugs that are substrates of these transporters. xenotech.commdpi.com
| Transporter | This compound Inhibition | IC_50 (µM) | Reference |
| OAT3 | Yes | 1.8 | xenotech.com |
| OCT2 | Yes | 0.89 | xenotech.commdpi.com |
Interactions with Multidrug and Toxin Extrusion (MATEs) Transporters
This compound has been shown to interact with Multidrug and Toxin Extrusion (MATE) transporters, specifically MATE1 and MATE2-K. srce.hrresearchgate.netchemicalbook.com A systematic in vitro evaluation of this compound's inhibitory effects on 13 clinically relevant drug transporters confirmed its role as an inhibitor of both MATE1 and MATE2-K. xenotech.combioivt.com
The inhibitory potency of this compound against these transporters has been quantified, with a reported IC50 value of 2.9 µM for MATE1 and 1.2 µM for MATE2-K. xenotech.com Another study also identified this compound as a MATE1 inhibitor with an IC50 value of less than 25 µM. nih.govresearchgate.net These findings suggest that this compound has the potential to cause drug-drug interactions with substrates of MATE transporters. xenotech.comnih.govresearchgate.net
| Transporter | This compound Inhibition | IC_50 (µM) | Reference |
| MATE1 | Yes | 2.9 | xenotech.com |
| MATE2-K | Yes | 1.2 | xenotech.com |
Enantiomeric Specificity in Metabolic Interactions
This compound is administered as a racemic mixture of two cis-enantiomers: (+)-ketoconazole and (-)-ketoconazole. nih.govplos.org Research has revealed enantioselective differences in their interactions with drug-metabolizing enzymes, particularly cytochrome P450 3A4 (CYP3A4). nih.govplos.orgnih.gov
Studies using human liver microsomes have demonstrated that the inhibition of CYP3A4 catalytic activity by this compound is enantiospecific. nih.govnih.gov The (-)-ketoconazole enantiomer consistently exhibits a higher inhibitory potential than the (+)-ketoconazole enantiomer. nih.govresearchgate.net For instance, when using testosterone (B1683101) as a substrate for CYP3A4, the inhibitory difference between the enantiomers is approximately five-fold. nih.govresearchgate.net With midazolam as the substrate, (-)-ketoconazole was found to be about 1.5-fold more potent as an inhibitor. researchgate.net
The IC50 and Ki values further illustrate this enantioselectivity. For testosterone metabolism, the IC50 and Ki for (+)-ketoconazole were 1.69 µM and 0.92 µM, respectively, while for (-)-ketoconazole, they were 0.90 µM and 0.17 µM. nih.gov Similarly, for midazolam metabolism, the IC50 and Ki for (+)-ketoconazole were 1.46 µM and 2.52 µM, compared to 1.04 µM and 1.51 µM for (-)-ketoconazole. nih.gov
Interestingly, while the inhibition of CYP3A4 activity shows clear enantiomeric differences, the induction of CYP3A4 expression by this compound does not appear to be enantiospecific. nih.govresearchgate.net Both enantiomers have been shown to induce CYP3A4 mRNA and protein to a similar extent in human hepatocytes and HepG2 cells. nih.govplos.org
Furthermore, the enantiomers of this compound have also been shown to have different inhibitory effects on other cytochrome P450 enzymes. For example, the cis-enantiomers of this compound exhibited enantioselective inhibition of CYP2C19, with (+)-ketoconazole being a more potent inhibitor (IC50 of 23.64 ± 6.25 µM) than (-)-ketoconazole (IC50 of 66.12 ± 12.6 µM). nih.gov
| Enzyme | Substrate | Enantiomer | IC_50 (µM) | K_i (µM) | Reference |
| CYP3A4 | Testosterone | (+)-Ketoconazole | 1.69 | 0.92 | nih.govnih.gov |
| CYP3A4 | Testosterone | (-)-Ketoconazole | 0.90 | 0.17 | nih.govnih.gov |
| CYP3A4 | Midazolam | (+)-Ketoconazole | 1.46 | 2.52 | nih.govnih.gov |
| CYP3A4 | Midazolam | (-)-Ketoconazole | 1.04 | 1.51 | nih.govnih.gov |
| CYP2C19 | - | (+)-Ketoconazole | 23.64 ± 6.25 | - | nih.gov |
| CYP2C19 | - | (-)-Ketoconazole | 66.12 ± 12.6 | - | nih.gov |
Advanced Research Methodologies and Computational Approaches in Ketoconazole Studies
In Vitro Cellular and Biochemical Studies
In vitro models are fundamental in elucidating the mechanisms of action and metabolic pathways of ketoconazole (B1673606). These systems allow for controlled investigations into the drug's effects at a cellular and molecular level.
Fungal Cell Culture Models for Mechanistic Analysis
Fungal cell culture models are pivotal for understanding the primary antifungal mechanism of this compound. The drug, an imidazole (B134444) derivative, primarily works by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. wikipedia.orgijnrd.orgpatsnap.com This inhibition leads to increased cell permeability and ultimately, cell death. patsnap.comtoku-e.com
The principal target of this compound is the enzyme cytochrome P450 14α-demethylase (CYP51A1), which is crucial in the conversion of lanosterol (B1674476) to ergosterol. wikipedia.orgtoku-e.comdrfungus.org By binding to this enzyme, this compound disrupts the sterol biosynthesis pathway. wikipedia.orgdrfungus.org Studies using fungal cell cultures, such as Candida albicans and Malassezia pachydermatis, have been instrumental in demonstrating this mechanism. jmb.or.kr Resistance to this compound in some fungal strains has been linked to mutations in the ERG11 gene, which encodes for lanosterol 14-α-demethylase, or to an increase in drug efflux pumps that actively remove the compound from the cell. ijnrd.orgtoku-e.comjmb.or.kr
Research has also explored the potential for this compound's antifungal activity to be enhanced when used in combination with other compounds. For instance, a checkerboard assay showed that the antifungal activity of this compound increased when combined with certain Co(III) complexes. nih.gov
Mammalian Cell Lines (e.g., HepG2, Hepatocytes) for Enzyme Inhibition
Mammalian cell lines, particularly human hepatoma HepG2 cells and primary human hepatocytes, are extensively used to study this compound's effects on human enzymes. rcptm.comoup.comnih.gov These studies are crucial for understanding the drug-drug interactions associated with this compound.
This compound is a potent inhibitor of cytochrome P450 enzymes, especially the CYP3A4 isoform, which is responsible for metabolizing a large percentage of clinically used drugs. researchgate.netnih.gov Research using HepG2 cells has shown that this compound can induce the expression of another cytochrome P450 enzyme, CYP1A1, at the mRNA, protein, and activity levels. oup.comoup.comnih.gov This induction occurs through an aryl hydrocarbon receptor (AhR)-dependent mechanism. oup.comnih.gov Interestingly, while inducing CYP1A1, this compound also acts as a competitive inhibitor of this enzyme. oup.comoup.com
Studies in HepG2 cells and human hepatocytes have also revealed that this compound can inhibit the transcriptional activity of the glucocorticoid receptor (GR). nih.gov This finding provides a novel mechanism for potential adverse effects on drug metabolism. nih.gov Furthermore, investigations into the cis-enantiomers of this compound in HepG2 cells and human hepatocytes have demonstrated that while both enantiomers induce CYP3A4 expression, this effect is not enantiospecific. rcptm.comresearchgate.net
The following table summarizes key findings from studies using mammalian cell lines:
Table 1: Effects of this compound on Mammalian Cell Lines| Cell Line | Enzyme/Receptor Studied | Observed Effect | Reference |
|---|---|---|---|
| HepG2, Human Hepatocytes | CYP3A4 | Induction of expression (not enantiospecific) | rcptm.comresearchgate.net |
| HepG2, Murine Hepa 1c1c7 | CYP1A1 | Induction of mRNA, protein, and activity; Competitive inhibition | oup.comoup.com |
| HepG2, HeLa | Glucocorticoid Receptor (GR) | Inhibition of transcriptional activity | nih.gov |
| HepG2, CaCo2 | Fatty Acid Amide Hydrolase (FAAH) | Inhibition of cellular uptake of anandamide | plos.org |
Human Liver Microsomes for Metabolic Pathway Elucidation
Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, making them an invaluable tool for studying the metabolic fate of compounds like this compound. researchgate.netwashington.edu These in vitro systems have been used to identify numerous metabolites of this compound, many of which were previously undescribed. washington.edunih.gov
Studies using human and rat liver microsomes have revealed that the metabolism of this compound is extensive and primarily mediated by CYP3A4. researchgate.netwashington.edu The main metabolic pathways involve the oxidation and degradation of the imidazole and piperazine (B1678402) rings. researchgate.net A significant metabolite identified in these studies is N-deacetyl this compound. researchgate.net More recent research employing liquid chromatography-mass spectrometry (LC-MS)-based metabolomics has identified a total of 28 metabolites in mouse and human liver microsomes, with 11 being novel. nih.govnih.gov These new metabolites were categorized based on modifications to the piperazine ring, imidazole ring, and N-acetyl moiety. nih.govnih.gov
The use of chemical inhibitors in human liver microsomes helps to pinpoint the specific cytochrome P450 isoforms involved in a drug's metabolism. For example, this compound is a well-established potent inhibitor of CYP3A4 and is often used as a reference inhibitor in such studies. plos.org
The following table presents a selection of metabolites identified through microsomal studies:
Table 2: this compound Metabolites Identified in Liver Microsomes| Metabolite Type | Metabolic Reaction | Reference |
|---|---|---|
| Imidazole Oxidation Products | Oxidation of the imidazole ring | researchgate.netwashington.edu |
| Piperazine Oxidation Products | Oxidation of the piperazine ring | researchgate.netwashington.edu |
| N-deacetyl this compound | Deacetylation | researchgate.net |
| Novel Metabolites | Modifications at piperazine ring, imidazole ring, and N-acetyl moiety | nih.govnih.gov |
Enzyme Kinetics and Binding Affinity Determinations
Understanding the kinetics of enzyme inhibition and the binding affinity of this compound is crucial for predicting its interaction with other drugs. This compound is known to be a strong inhibitor of CYP3A4. nih.gov
Kinetic studies have revealed that this compound's inhibition of several CYP3A4-mediated reactions is a mixed competitive-noncompetitive process. capes.gov.br The inhibition constant (Ki) values for these reactions are in the low nanomolar range. capes.gov.br The interaction of this compound with CYP3A4 is complex, involving a multi-step binding process. nih.gov Initially, there is a rapid binding event, followed by a slower conversion to a more stable enzyme-inhibitor complex. nih.gov
The binding of this compound to CYP3A4 can also exhibit positive homotropic cooperativity, meaning the binding of one molecule of this compound to the enzyme increases the affinity for a second molecule. acs.org Molecular dynamics simulations have been employed to understand the structural basis of this cooperativity. acs.org Crystal structures of CYP3A4 in complex with this compound have shown that the enzyme undergoes significant conformational changes upon ligand binding, with the active site volume increasing by over 80%. pnas.org These structures have also provided evidence for the simultaneous binding of two this compound molecules within the active site. pnas.org
The following table summarizes key kinetic parameters of this compound inhibition:
Table 3: Kinetic Parameters of this compound Inhibition| Enzyme | Substrate | Inhibition Type | Ki Value | Reference |
|---|---|---|---|---|
| CYP3A4 | Triazolam | Mixed competitive-noncompetitive | 0.011-0.045 µM | capes.gov.br |
| CYP3A4 | Midazolam | Mixed competitive-noncompetitive | 0.011-0.045 µM | capes.gov.br |
| CYP3A4 | Testosterone (B1683101) | Mixed competitive-noncompetitive | 0.011-0.045 µM | capes.gov.br |
| Canine Hepatic Microsomes | Midazolam | Competitive | ~0.2 µM | avma.org |
| Canine Hepatic Microsomes | 7-ethoxyresorufin | Competitive | ~10 µM range | avma.org |
| Canine Hepatic Microsomes | Tolbutamide | Noncompetitive | ~10 µM range | avma.org |
In Vivo Mechanistic Investigations in Animal Models
Animal models provide a more integrated physiological system to study the effects of this compound, particularly its impact on steroid hormone synthesis.
Rodent Models for Steroidogenesis Inhibition
Rodent models have been instrumental in demonstrating this compound's potent inhibitory effects on steroidogenesis. scielo.br The drug has been shown to block both testicular and adrenal androgen biosynthesis at high doses. wikipedia.org This effect is achieved through the inhibition of several mitochondrial cytochrome P450 enzymes involved in the conversion of cholesterol to steroid hormones. wikipedia.org
Specifically, this compound inhibits cholesterol side-chain cleavage enzyme, 17α-hydroxylase, and 17,20-lyase, which are all critical for the production of androgens from cholesterol. wikipedia.org It also inhibits 11β-hydroxylase, an enzyme necessary for cortisol synthesis. wikipedia.org
Studies in rats have shown that this compound administration leads to a reduction in the synthesis of glucocorticoids, testosterone, estrogens, and progesterone (B1679170). scielo.br In a rat model of post-traumatic anxiety, high-dose this compound was found to lower plasma corticosterone (B1669441) levels. nih.gov Furthermore, in vivo experiments in rats have demonstrated that this compound can block bile acid synthesis by inhibiting cholesterol 7α-hydroxylase. nih.gov
Research using freshly prepared ovarian cells from gonadotropin-treated rats has provided a detailed map of this compound's effects on the ovarian steroidogenic pathway. nih.gov These studies revealed that this compound selectively inhibits CYP11A1 (cholesterol side-chain cleavage), the 17α-hydroxylase activity of CYP17A1, and CYP19A1 (aromatase), with specific IC50 values. nih.gov
The following table outlines the enzymes inhibited by this compound in rodent models and the resulting hormonal changes:
Table 4: Effects of this compound on Steroidogenesis in Rodent Models| Inhibited Enzyme | Effect on Hormone Synthesis | Animal Model | Reference |
|---|---|---|---|
| 17α-hydroxylase, 17,20-lyase | Reduction in testosterone | Rat | wikipedia.orgscielo.br |
| 11β-hydroxylase | Reduction in cortisol/corticosterone | Rat | wikipedia.orgnih.gov |
| Cholesterol 7α-hydroxylase | Inhibition of bile acid synthesis | Rat | nih.gov |
| CYP11A1, CYP17A1 (17α-hydroxylase activity), CYP19A1 | Inhibition of progestin, androgen, and estrogen synthesis | Rat (ovarian cells) | nih.gov |
Models for Liver Injury and Oxidative Stress Studies
The study of this compound-induced liver injury and associated oxidative stress utilizes a variety of in vivo and in vitro models to elucidate the underlying mechanisms.
In Vivo Models: A common approach involves the use of animal models, such as rats, to investigate the hepatoprotective and potential hepatotoxic effects of this compound. For instance, in one study, male rats were pretreated with this compound before being subjected to carbon tetrachloride (CCl4)-induced acute liver injury. jst.go.jp CCl4 is a well-established hepatotoxicant used to create experimental models of liver damage. jst.go.jp This model allows researchers to assess various markers of liver function and injury, including serum transaminase levels, pro-inflammatory cytokine production, and histopathological changes in the liver tissue. jst.go.jpresearchgate.net
In Vitro Models: Cell-based models are also crucial for dissecting the cellular and molecular pathways involved in this compound's effects on the liver. Primary human hepatocytes (PHHs) cultured in two-dimensional (2D) systems are frequently used to model drug-induced liver injury (DILI). tandfonline.com Human precision-cut liver slices (PCLS) offer another valuable in vitro tool. In one study, human PCLS were co-incubated with this compound and lipopolysaccharide (LPS) to model inflammation-associated DILI. tandfonline.com This model enables the measurement of cellular responses like glutathione (B108866) (GSH) levels and the release of inflammatory markers such as tumor necrosis factor (TNF). tandfonline.com Additionally, hepatocyte injury can be induced in vitro using agents like CCl4, and the protective effects of this compound can be quantified by measuring lactate (B86563) dehydrogenase (LDH) release and cell viability through assays like the trypan blue exclusion test. researchgate.net
Oxidative Stress Assessment: A key focus of these models is the investigation of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. In rat models of CCl4-induced liver injury, this compound pretreatment has been shown to increase the expression of nuclear factor-erythroid 2 p45-related factor 2 (Nrf2), a key regulator of the antioxidant response. jst.go.jp This leads to an increased ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) and enhanced expression of antioxidant enzyme genes. jst.go.jp In cell culture models, the induction of oxidative stress by this compound is studied by measuring ROS production and the levels of key antioxidants like GSH. nih.govresearchgate.net For example, mouse Sertoli TM4 cells exposed to this compound showed a significant increase in ROS production. nih.gov
Table 1: Experimental Models for this compound-Induced Liver Injury and Oxidative Stress
| Model Type | Specific Model | Key Parameters Measured | Relevant Findings | Citations |
|---|---|---|---|---|
| In Vivo | Rat model with CCl4-induced liver injury | Serum transaminases, pro-inflammatory cytokines, histopathology, Nrf2 expression, GSH/GSSG ratio | This compound pretreatment ameliorated liver injury by suppressing inflammation and oxidative stress. | jst.go.jp |
| In Vitro | Primary Human Hepatocytes (PHHs) | Cellular toxicity, markers of DILI | Used to model this compound-induced hepatotoxicity. | tandfonline.com |
| In Vitro | Human Precision-Cut Liver Slices (PCLS) with LPS | Glutathione (GSH) levels, Tumor Necrosis Factor (TNF) release | This compound in combination with LPS reduced GSH and increased TNF release, indicating a role for inflammation in DILI. | tandfonline.com |
| In Vitro | Hepatocytes with CCl4-induced injury | Lactate Dehydrogenase (LDH) release, cell viability (trypan blue assay) | This compound reduced LDH release and the number of dead cells, indicating a protective effect. | researchgate.net |
| In Vitro | Mouse Sertoli TM4 cells | Reactive Oxygen Species (ROS) production, GSH levels | This compound induced a significant increase in ROS production and a depletion of GSH. | nih.gov |
Models for Antifungal Resistance Mechanism Elucidation
Understanding the mechanisms behind antifungal resistance to this compound is critical for combating drug-refractory infections. Researchers employ various models to investigate these complex processes, primarily focusing on the fungal pathogen Candida albicans.
A primary method for studying the evolution of this compound tolerance and resistance involves in vitro evolution experiments. In these studies, wild-type strains of C. albicans are exposed to gradually increasing concentrations of this compound. frontiersin.org This allows for the selection and isolation of "adaptors," which are colonies that can grow at higher drug concentrations. frontiersin.org These adapted strains are then analyzed to identify the genetic and molecular changes responsible for their increased tolerance.
To assess the level of tolerance, disk diffusion assays and spot assays are commonly used. frontiersin.orgnih.gov In disk diffusion assays, a paper disk containing this compound is placed on an agar (B569324) plate inoculated with the fungal strain. The size of the zone of inhibition around the disk indicates the susceptibility of the strain. The presence of colonies growing within this zone is a hallmark of drug tolerance. nih.gov Spot assays involve spotting serial dilutions of fungal cultures onto plates containing varying concentrations of this compound to determine the minimum inhibitory concentration (MIC). nih.gov
Genetic and molecular techniques are then used to dissect the mechanisms of resistance in the adapted strains. Whole-genome sequencing is employed to identify chromosomal abnormalities, such as aneuploidy (an abnormal number of chromosomes), which has been linked to this compound tolerance. frontiersin.org The role of specific genes and pathways is investigated using knockout strains, where a particular gene of interest is deleted. For example, the requirement of efflux pump genes like CDR1, CDR2, and MDR1 in this compound tolerance has been studied by creating and testing their respective deletion mutants. frontiersin.orgnih.gov Similarly, the involvement of cellular stress response pathways, such as those involving Hsp90 and calcineurin, is examined using specific inhibitors or by deleting key genes in these pathways. frontiersin.org
Furthermore, studies have explored the role of specific cellular components in resistance. For instance, the contribution of the vacuolar H+-ATPase (V-ATPase) to this compound tolerance has been demonstrated by deleting the VMA11 gene, which encodes a subunit of this proton pump, and by using V-ATPase inhibitors like concanamycin (B1236758) A. nih.gov
Table 2: Models and Methods for Studying this compound Antifungal Resistance
| Model/Method | Description | Key Findings | Citations |
|---|---|---|---|
| In Vitro Evolution | Exposure of C. albicans to increasing this compound concentrations to select for tolerant adaptors. | Selection of adaptors exhibiting significantly increased tolerance to this compound. | frontiersin.org |
| Disk Diffusion Assay | A paper disk with this compound is placed on an inoculated agar plate to measure the zone of inhibition and observe tolerant colony growth. | Temperature and growth medium composition significantly affect tolerance to this compound. | nih.gov |
| Spot Assay | Serial dilutions of fungal cultures are spotted on plates with varying this compound concentrations to determine MIC. | Deletion of the VMA11 gene, a V-ATPase subunit, abolished tolerance to this compound. | nih.gov |
| Whole-Genome Sequencing | Used to identify chromosomal changes, such as aneuploidy, in this compound-tolerant adaptors. | Identified trisomy of chromosome R as a mediator of reversible antifungal drug tolerance. | frontiersin.org |
| Gene Deletion Strains | Knockout strains of specific genes (e.g., CDR1, CDR2, MDR1, calcineurin components) are used to assess their role in tolerance. | CDR1 is partially required for this compound tolerance, while CDR2 and MDR1 are dispensable. Tolerance also requires Hsp90 and calcineurin components. | frontiersin.orgnih.govasm.org |
| Pharmacological Inhibition | Use of specific inhibitors for proteins like Hsp90, calcineurin, and V-ATPase to investigate their involvement in tolerance. | Inhibition of V-ATPase with concanamycin A abolished this compound tolerance. | nih.gov |
Investigation of Host-Pathogen Interactions
Investigating the complex interplay between this compound, the host, and the fungal pathogen is crucial for understanding the in-vivo efficacy and potential immunomodulatory effects of the drug. Various models are employed to study these interactions, ranging from in vitro cell cultures to in vivo animal models.
In Vitro Models: Co-culture systems are valuable tools for dissecting the interactions between fungal cells and host immune cells in a controlled environment. For example, primary keratinocyte cell cultures can be used to study the interaction of Malassezia species with skin cells. plos.org These models allow for the analysis of cellular responses, such as the production of cytokines and other inflammatory mediators, through techniques like RT-qPCR and antibody treatments. plos.org
In Vivo Models: Animal models provide a more complex physiological system to study host-pathogen interactions during infection and treatment. Mouse models of candidiasis are frequently used, where mice are infected with Candida albicans and then treated with this compound. researchgate.net These models allow for the assessment of drug efficacy in a living organism and the study of the host's immune response to the infection in the presence of the drug. For instance, biodistribution studies using radiolabeled this compound ([99mTc]Tc-ketoconazole) in infected mice can reveal how the drug accumulates in infected tissues and other organs, providing insights into its pharmacokinetic and pharmacodynamic properties during an active infection. researchgate.net
Genomic and gene expression analyses of fungal isolates from these models can reveal how the pathogen adapts to the host environment and the pressure of antifungal treatment. For example, studies on Malassezia isolates have shown that resistance to this compound can be attributed to the duplication of genes involved in ergosterol biosynthesis, such as ERG4 and ERG11, and the upregulation of efflux pumps. plos.orgnih.gov These findings highlight the genetic and molecular adaptations of the pathogen within the host.
Table 3: Models for Investigating this compound in Host-Pathogen Interactions
| Model Category | Experimental Model | Methodological Assessment | Key Findings | Citations |
|---|---|---|---|---|
| In Vitro | Primary keratinocyte cell culture | RT-qPCR, antibody treatment | Allows for the detailed analysis of the interaction between Malassezia and skin cells. | plos.org |
| In Vivo | Mouse model of candidiasis | Biodistribution of radiolabeled this compound, histological analysis | [99mTc]Tc-ketoconazole accumulation in infected muscle is due to the drug's mechanism of action on the fungal membrane. | researchgate.net |
| Ex Vivo/Genomic | Malassezia isolates from hosts | Genomic studies (gene duplication analysis), gene expression analysis (RNA-seq) | This compound resistance in M. pachydermatis and M. restricta can be due to duplication of ergosterol synthesis genes and upregulation of efflux pumps. | plos.orgnih.gov |
Computational and In Silico Modeling
Computational and in silico approaches have become indispensable tools in the study of this compound, providing deep insights into its interactions with biological targets, its pharmacokinetic properties, and the structural basis of its activity. These methods complement experimental research by offering predictive power and a molecular-level understanding that can guide drug development and optimization.
Molecular Docking for Ligand-Target Interactions (e.g., CYP51, efflux pumps, albumin)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of binding affinity and interaction patterns. This method has been extensively applied to study this compound's interactions with its primary antifungal target, as well as with other proteins that influence its efficacy and disposition.
Interaction with CYP51: The primary mechanism of action of this compound is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. sld.cu Molecular docking studies have been crucial in visualizing and analyzing how this compound binds to the active site of CYP51 from various fungal species, such as Candida albicans. researchgate.netresearchgate.net These studies typically use the crystal structure of CYP51 (e.g., PDB ID: 3LD6) and dock the this compound molecule into its active site. ijesi.org The results reveal that the imidazole nitrogen of this compound coordinates with the heme iron atom in the active site, while other parts of the molecule form hydrophobic and aromatic interactions with surrounding amino acid residues like Tyr118 and Leu376. sld.curesearchgate.net This detailed understanding of the binding mode provides a basis for designing new, more potent, or selective CYP51 inhibitors.
Interaction with Efflux Pumps: Efflux pumps are a major cause of antifungal resistance, as they can actively transport drugs like this compound out of the fungal cell. Molecular docking has been used to investigate how this compound interacts with these transporter proteins. For example, docking studies have been performed on the NorA efflux pump from Staphylococcus aureus, a member of the major facilitator superfamily (MFS). nih.govnih.govresearchgate.net Since the crystal structure of NorA is not available, homology models are often created using templates like the glycerol-3-phosphate transporter from E. coli (PDB ID: 1PW4). nih.govnih.gov These studies have shown that this compound can bind within the active site of the transporter, suggesting a potential mechanism for its efflux pump inhibitory activity. nih.gov This information is valuable for developing strategies to overcome efflux-mediated resistance.
Interaction with Albumin: The binding of drugs to plasma proteins like serum albumin can significantly affect their pharmacokinetic properties. The interaction between this compound and bovine serum albumin (BSA), a homolog of human serum albumin, has been investigated using molecular docking. japsonline.comjapsonline.comresearchgate.net These studies have shown that this compound can bind to BSA, primarily through electrostatic and hydrophobic interactions. japsonline.comresearchgate.net The docked structures indicate that this compound likely locates within the minor grooves of the albumin protein. japsonline.comresearchgate.net This understanding of plasma protein binding is important for predicting the free drug concentration and its distribution in the body.
Table 4: Molecular Docking Studies of this compound with Biological Targets
| Target Protein | PDB ID/Model | Key Findings from Docking | Implications | Citations |
|---|---|---|---|---|
| Lanosterol 14α-demethylase (CYP51) from C. albicans | 3LD6, 4WMZ | This compound's imidazole nitrogen coordinates with the heme iron; hydrophobic and aromatic interactions with active site residues. | Elucidates the primary antifungal mechanism and provides a basis for designing new inhibitors. | sld.curesearchgate.netresearchgate.netijesi.org |
| NorA Efflux Pump from S. aureus | Homology model based on 1PW4 | This compound binds to the active site of the transporter, suggesting a mechanism for efflux pump inhibition. | Provides insights into overcoming efflux-mediated drug resistance. | nih.govnih.govresearchgate.net |
| Bovine Serum Albumin (BSA) | N/A | This compound binds to BSA via electrostatic and hydrophobic interactions, likely in the minor grooves. | Helps in understanding the pharmacokinetics and distribution of this compound. | japsonline.comjapsonline.comresearchgate.net |
Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Absorption and Distribution
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body based on its physicochemical properties and the physiological characteristics of the organism. PBPK models for this compound have been developed to predict its pharmacokinetic profile under various conditions and to understand the factors that influence its absorption and distribution.
These models integrate data from in vitro experiments and clinical studies to create a whole-body representation of the drug's behavior. nih.govresearchgate.net Software platforms like GastroPlus™ and PK-Sim® are commonly used for developing this compound PBPK models. nih.govresearchgate.netualberta.ca A key aspect of building these models is the extensive literature search for input parameters, including physicochemical properties (e.g., solubility, pKa), and information on ADME processes. nih.govresearchgate.net
Modeling Absorption: this compound is a weakly basic drug with pH-dependent solubility, which significantly impacts its oral absorption. nih.gov PBPK models have been successfully used to predict the plasma concentration-time profiles of this compound under different gastric pH conditions, such as normal gastric acid secretion versus hypochlorhydria (low gastric acid). ualberta.ca These simulations have accurately captured the experimentally observed lower absorption of this compound in individuals with higher gastric pH. ualberta.ca Furthermore, PBPK models can incorporate the effects of supersaturation and precipitation in the gastrointestinal tract, which are important phenomena for poorly soluble drugs like this compound. acs.orgresearchgate.net By modeling these intraluminal processes, the models can more accurately predict the systemic plasma concentrations following oral administration. acs.orgresearchgate.net
Modeling Distribution and Drug-Drug Interactions (DDIs): Once absorbed, the distribution of this compound to various tissues is also simulated by PBPK models. These models account for factors like blood flow to different organs, tissue composition, and binding to plasma proteins like albumin. nih.gov A significant application of this compound PBPK models is in the prediction of drug-drug interactions (DDIs). This compound is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and the P-glycoprotein (P-gp) efflux transporter. nih.govresearchgate.net PBPK models have been developed that include not only this compound but also its metabolites, and their combined inhibitory effects on CYP3A4 and P-gp. nih.govresearchgate.net These models can then be used to simulate DDI scenarios by co-administering this compound with known "victim" drugs that are substrates of CYP3A4 (e.g., midazolam, alprazolam) or P-gp (e.g., digoxin). nih.govresearchgate.net The ability of these models to accurately predict the changes in the pharmacokinetics of the victim drugs demonstrates their utility in assessing DDI potential.
Table 5: Applications of PBPK Modeling in this compound Research
| Modeling Aspect | Key Inputs/Considerations | Predicted Outcomes | Significance | Citations |
|---|---|---|---|---|
| Oral Absorption | Physicochemical properties (solubility, pKa), gastric pH, supersaturation, precipitation | Plasma concentration-time profiles under different physiological states (e.g., normal vs. hypochlorhydria) | Accurately predicts the impact of gastric pH on this compound absorption, improving understanding of its oral bioavailability. | ualberta.caacs.orgresearchgate.net |
| Distribution | Tissue blood flow, tissue composition, plasma protein binding | Drug concentrations in various tissues and organs | Provides a comprehensive view of how this compound distributes throughout the body. | nih.gov |
| Drug-Drug Interactions (DDIs) | Inhibition constants (Ki) for CYP3A4 and P-gp by this compound and its metabolites | Changes in the pharmacokinetics of co-administered victim drugs (e.g., midazolam, digoxin) | Predicts the DDI potential of this compound, aiding in the safe and effective use of combination therapies. | nih.govresearchgate.net |
Structural Activity Relationship (SAR) Studies through Computational Chemistry
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational chemistry plays a pivotal role in modern SAR studies of this compound and its analogs, enabling the rational design of new antifungal agents with improved properties.
By systematically modifying the chemical structure of this compound in silico and evaluating the effects of these changes on its binding to target proteins, researchers can identify key structural features responsible for its activity. For example, computational studies can explore how different substituents on the imidazole or piperazine rings of this compound affect its interaction with the active site of CYP51.
One study investigated the chemopreventive role of this compound in animal models of liver injury and explored the underlying molecular mechanisms. jst.go.jp While this study focused on hepatoprotective effects, the computational approaches used in SAR can be applied to optimize the antifungal activity while minimizing off-target effects like hepatotoxicity. By understanding the structural determinants of both the desired antifungal activity and the undesired side effects, computational chemistry can guide the synthesis of new derivatives with a better therapeutic index.
For instance, by creating a library of virtual this compound analogs and docking them into the active sites of both fungal CYP51 and human cytochrome P450 enzymes, it is possible to identify modifications that enhance selectivity for the fungal target. This approach can help in designing new antifungal drugs with a reduced potential for drug-drug interactions and other adverse effects mediated by the inhibition of human P450 enzymes.
The integration of computational SAR studies with experimental validation is a powerful strategy for the discovery and development of new antifungal agents. While specific computational SAR studies on this compound are part of broader drug design efforts, the principles are well-established in medicinal chemistry.
In Silico ADME Predictions
In silico models for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are instrumental in the early phases of drug development and in understanding its pharmacokinetic profile. acs.org These computational tools leverage the chemical structure of this compound to forecast its behavior in the body, helping to refine formulations and anticipate potential drug interactions.
Various software and web servers, such as GastroPlus™, SwissADME, and pkCSM, are employed to generate these predictions. acs.orgsvkm-iop.ac.in For instance, GastroPlus™ has been used to predict the permeation of this compound through human skin. One study predicted a significantly high permeation of 79.1% when formulated with Transcutol® HP (THP), as compared to a 38% permeation from a drug solution. svkm-iop.ac.innih.gov This highlights the utility of in silico modeling in formulation development.
ADME prediction tools analyze various molecular descriptors to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. This compound is a known inhibitor of the cytochrome P450 enzyme CYP3A4, a critical enzyme in drug metabolism. In silico models can help predict the extent of this inhibition, which is crucial for avoiding adverse drug-drug interactions. acs.org
Table 1: Predicted ADME Properties of this compound
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Gastrointestinal Absorption | High | Indicates good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeant | No | Suggests limited distribution into the central nervous system. |
| CYP3A4 Inhibitor | Yes | Predicts potential for significant drug-drug interactions. acs.org |
| Skin Permeation (from THP formulation) | 79.1% | High permeation suggests suitability for topical delivery. svkm-iop.ac.innih.gov |
This table is generated based on data from various in silico prediction studies and is for illustrative purposes.
Thermodynamic and Solubility Parameter Modeling
The solubility of this compound, a weakly basic drug with low aqueous solubility, is a critical factor influencing its bioavailability. Thermodynamic and solubility parameter modeling are employed to understand and predict its dissolution behavior in various solvents, which is essential for developing effective formulations. researchgate.net
Experimental solubility studies are often conducted at different temperatures in various solvents, including ethanol, propylene (B89431) glycol, and newer solvents like Transcutol® HP (THP). svkm-iop.ac.inresearcher.life The data from these experiments are then fitted to thermodynamic models such as the van't Hoff and Apelblat equations. svkm-iop.ac.inresearchgate.net These models can elucidate the thermodynamic parameters of dissolution, such as enthalpy, entropy, and Gibbs free energy. For this compound, dissolution has been shown to be an endothermic and entropy-driven process in several organic solvents. svkm-iop.ac.innih.gov
Hansen solubility parameters (HSPs) are another powerful tool used to predict the solubility of a drug in different solvents. HSPs break down the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). By matching the HSPs of the drug with those of the solvent, a suitable solvent system can be identified. Software like HSPiP is used to estimate these parameters. svkm-iop.ac.inresearchgate.net
Studies have determined the mole fractional solubility of this compound in various solvents. For example, at 318.2 K, the solubility was found to be highest in oleic acid, followed by limonene, span 80, and THP. svkm-iop.ac.innih.gov This information is invaluable for selecting appropriate excipients for liquid and semi-solid formulations.
Table 2: Mole Fractional Solubility of this compound in Various Solvents at 318.2 K
| Solvent | Mole Fractional Solubility (x 10-3) |
|---|---|
| Oleic Acid | 8.5 |
| Limonene | 7.3 |
| Span 80 | 69.0 |
| Transcutol® HP (THP) | 49.0 |
Data sourced from a study by Al-Hamidi et al. (2021). svkm-iop.ac.innih.gov
Omics Approaches in Mechanistic Elucidation
Transcriptome Sequencing for Gene Expression Analysis
Transcriptome sequencing, also known as RNA-Seq, has emerged as a powerful methodology for elucidating the molecular mechanisms of action of antifungal agents like this compound. By analyzing the complete set of RNA transcripts in a fungal cell, researchers can identify genes and pathways that are affected by drug exposure. nih.govnih.gov
In studies involving the pathogenic fungus Microsporum canis, transcriptome sequencing was performed on clinical isolates treated with a half-inhibitory concentration of this compound. nih.govnih.gov The results revealed a significant number of differentially expressed genes (DEGs) compared to untreated controls. Specifically, 453 genes were found to be significantly up-regulated, while 326 genes were significantly down-regulated. nih.govnih.gov
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses of these DEGs pointed to three key pathways being closely related to the antifungal mechanism of this compound: RNA polymerase, steroid biosynthesis, and ribosome biogenesis in eukaryotes. nih.govnih.gov These findings suggest that this compound's effects extend beyond its primary target, the ergosterol biosynthesis pathway.
The study indicated that this compound may alter cell membrane permeability, disrupt the cell wall, and inhibit mitosis and transcriptional regulation by affecting a range of genes, including CYP51, ERG6, ATM, and ABCB1. nih.govnih.govresearchgate.net
In another study on Malassezia pachydermatis, transcriptome analysis of a this compound-resistant strain revealed a significant increase in the expression of genes located within a quadruplicated region of a chromosome. jmb.or.krjmb.or.kr This included homologs of ERG11 and ERG4, genes known to be involved in ergosterol synthesis and azole resistance. jmb.or.krjmb.or.kr The transcript levels of these genes were significantly higher in the resistant strain, suggesting that gene amplification and subsequent overexpression is a key resistance mechanism. jmb.or.krjmb.or.kr
Table 3: Selected Differentially Expressed Genes in Microsporum canis Treated with this compound
| Gene | Function/Pathway | Expression Change |
|---|---|---|
| CYP51 | Steroid biosynthesis | Down-regulated |
| ERG6 | Steroid biosynthesis | Down-regulated |
| SQL | Steroid biosynthesis | Down-regulated |
| ATM | Mitosis, DNA repair | Down-regulated |
| ABCB1 | Drug resistance | Up-regulated |
| RPA1 | Transcriptional regulation | Down-regulated |
This table is a summary of findings from a transcriptome sequencing study on M. canis. nih.govnih.govresearchgate.net
Future Directions in Ketoconazole Research
Elucidation of Unexplored Molecular Targets
While the primary target of ketoconazole (B1673606) is well-established, emerging research suggests that its therapeutic effects may extend beyond ergosterol (B1671047) biosynthesis inhibition. Scientists are actively investigating other potential molecular targets to broaden our understanding of its pharmacological profile.
One area of interest is the drug's interaction with human cytochrome P450 enzymes, such as CYP17, which could have implications for its use in non-antifungal applications. tocris.com For instance, this compound's ability to inhibit testosterone (B1683101) production has been explored in the context of advanced prostate cancer. researchgate.net Further research is needed to fully characterize these interactions and their clinical relevance.
Recent studies have also identified novel, non-canonical targets. For example, this compound has been shown to inhibit the NorA efflux pump in multidrug-resistant Staphylococcus aureus, suggesting a potential role in combating bacterial resistance. dovepress.com Additionally, research has pointed to this compound's ability to selectively target tGLI1-positive breast cancer cells, indicating a potential application in oncology. mdpi.com The identification of estrogen receptor β (ERβ) as a target for this compound further supports its potential as a broad-spectrum anti-cancer agent. researchgate.net
Development of Novel Analogs with Enhanced Specificity or Reduced Off-Target Effects
A significant focus of future research is the design and synthesis of novel this compound analogs with improved therapeutic profiles. The goal is to create derivatives that exhibit enhanced specificity for fungal targets while minimizing interactions with human enzymes, thereby reducing the risk of adverse effects.
One approach involves the bioisosteric replacement of certain chemical moieties. For example, replacing the 2,4-dichlorophenyl group of this compound with a 1,4-benzothiazine moiety has been computationally and experimentally investigated to achieve more potent inhibition of Candida albicans CYP51. nih.govresearchgate.net Preliminary results have shown that some of these analogs exhibit in vivo activity comparable to or even better than the parent compound. nih.govresearchgate.net
Another strategy focuses on modifying the this compound structure to reduce its known off-target effects. For instance, an analog designated as FLB-12, which lacks the imidazole (B134444) group, has demonstrated PXR antagonist activity with significantly less inhibition of CYP3A4 and reduced cellular toxicity compared to this compound. nih.gov Similarly, the development of "ketaminazole," a novel dual inhibitor of fungal CYP51 and human 5-lipoxygenase, represents an effort to combine antifungal and anti-inflammatory properties in a single molecule with potentially greater selectivity for fungal CYP51 over its human counterpart. plos.org
The development of novel delivery systems also falls under this research direction. Formulations like this compound-loaded nanosponges and emulgels are being explored to enhance skin penetration and provide controlled drug release for topical applications. africanjournalofbiomedicalresearch.comresearchgate.net
Strategies to Overcome Resistance and Tolerance Mechanisms
The emergence of drug resistance is a major challenge in antifungal therapy. Fungi can develop resistance to this compound through various mechanisms, including alterations in the target enzyme (lanosterol 14α-demethylase), increased activity of efflux pumps that expel the drug from the cell, and reduced drug uptake. ijnrd.org
Future strategies to combat resistance involve a multi-pronged approach. Combination therapy, where this compound is used alongside other antifungal agents or compounds that counteract resistance mechanisms, is a promising avenue. For example, studies have shown a synergistic interaction between a synthetic 3-alkylpyridine alkaloid analog and this compound against Candida albicans. scielo.br this compound has also been found to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein, a key efflux pump. auajournals.org
Understanding and targeting the mechanisms of drug tolerance, the ability of some fungal cells to grow slowly in the presence of high drug concentrations, is another critical area. nih.govnih.gov Research has shown that tolerance to this compound in C. albicans is influenced by factors such as temperature and the composition of the growth medium. nih.gov Genetic factors, including the efflux pump CDR1, Hsp90, calcineurin, and vacuolar ATPase, have also been identified as being involved in tolerance. nih.gov Targeting these pathways could represent a novel strategy to enhance the efficacy of this compound.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of this compound's mechanism of action and the cellular responses it elicits. Integrating these large-scale datasets can help to identify not only the primary drug target but also the broader network of pathways and processes affected by the drug. nih.govelifesciences.org
Proteomics studies on Candida albicans have revealed that azole antifungals, including this compound, can differentially regulate the expression of various cell wall proteins and virulence factors. nih.gov This highlights that the drug's impact extends beyond simple enzyme inhibition.
Future research will likely involve a more integrated multi-omics approach to:
Identify novel biomarkers of this compound susceptibility and resistance.
Uncover the complex interplay between different resistance mechanisms.
Elucidate the off-target effects of this compound at a systems level.
Inform the rational design of new drug analogs and combination therapies.
By combining multi-omics data with functional studies, researchers can build more comprehensive models of how this compound works and how fungi adapt to its presence, ultimately paving the way for more effective and durable antifungal therapies. elifesciences.org
Q & A
Basic Research Questions
Q. What experimental designs are optimal for studying ketoconazole’s antifungal mechanisms in vitro?
- Methodological Guidance : Use in vitro assays such as broth microdilution to determine minimum inhibitory concentrations (MICs) against fungal strains. Pair this with fluorescence microscopy to observe morphological changes in fungal hyphae or biofilms. Validate results using molecular docking studies to identify this compound’s binding affinity to fungal cytochrome P450 enzymes (e.g., CYP51A1) .
- Data Interpretation : Compare MIC values across strains with varying azole resistance profiles to assess efficacy variations. Use statistical tools like ANOVA to analyze dose-response relationships .
Q. How can researchers standardize protocols for this compound stability testing in pharmaceutical formulations?
- Methodological Guidance : Employ high-performance liquid chromatography (HPLC) to quantify this compound degradation under controlled conditions (e.g., temperature, pH). Follow ICH guidelines for stability testing, including forced degradation studies (light, heat, humidity) .
- Validation : Use accelerated stability studies to predict shelf-life and validate with real-time data. Report degradation products via mass spectrometry .
Q. What are the best practices for assessing this compound’s off-target effects in mammalian cell lines?
- Methodological Guidance : Conduct cytotoxicity assays (e.g., MTT or LDH release) alongside RNA sequencing to identify differentially expressed genes. Compare results with known hepatotoxicity markers (e.g., ALT, AST) in primary hepatocytes .
- Confounding Variables : Control for cell line specificity (e.g., HepG2 vs. primary cells) and exposure duration to distinguish direct toxicity from metabolic byproducts .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in resistant fungal strains be resolved?
- Methodological Guidance : Perform systematic reviews with meta-analysis to aggregate data from heterogeneous studies. Use subgroup analysis to stratify results by fungal species, resistance mechanisms (e.g., ERG11 mutations), and study design .
- Contradiction Analysis : Apply sensitivity analysis to assess the impact of outliers or low-quality studies. Report effect sizes with 95% confidence intervals to quantify uncertainty .
Q. What computational models predict this compound’s pharmacokinetics in immunocompromised populations?
- Methodological Guidance : Develop physiologically based pharmacokinetic (PBPK) models incorporating variables like hepatic impairment, drug-drug interactions (e.g., CYP3A4 inhibitors), and protein binding. Validate models using clinical trial data from subpopulations .
- Data Sources : Integrate in vitro metabolic data (e.g., microsomal clearance) and in vivo plasma concentration-time profiles. Use software like GastroPlus or Simcyp for simulations .
Q. How do researchers address ethical challenges in clinical trials testing this compound for off-label uses?
- Methodological Guidance : Follow PICOT framework (Population, Intervention, Comparison, Outcome, Time) to design trials with clear endpoints. Obtain IRB approval by demonstrating equipoise and risk-benefit balance, especially for vulnerable populations .
- Ethical Reporting : Adhere to CONSORT guidelines for transparency. Disclose conflicts of interest and publish negative results to reduce publication bias .
Data Analysis & Reporting
Q. What statistical methods are suitable for analyzing dose-dependent responses in this compound studies?
- Methodological Guidance : Use nonlinear regression models (e.g., log-logistic curves) to fit dose-response data. Apply Akaike’s Information Criterion (AIC) to compare model fit. For longitudinal data, mixed-effects models account for inter-subject variability .
- Visualization : Present EC50/IC50 values with 95% CI in forest plots. Use heatmaps to show synergistic effects with other antifungals .
Q. How can researchers mitigate bias in retrospective studies on this compound’s long-term safety?
- Methodological Guidance : Apply propensity score matching to balance covariates (e.g., age, comorbidities) between exposed and unexposed cohorts. Use Cox proportional hazards models to adjust for confounding variables .
- Bias Reporting : Quantify residual bias using E-value analysis and report limitations in the discussion section .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
